Gadolinium-157 is primarily sourced from gadolinium ores, such as bastnasite and monazite. It is classified as a lanthanide and is often utilized in its ionic form as gadolinium(III) in various chemical compounds. The isotope is significant in both nuclear physics and medical imaging due to its distinct nuclear properties.
The synthesis of gadolinium-157 compounds typically involves several methods, including:
In one synthesis approach, gadolinium oxide is dissolved in water to form a solution that is then reacted with chelating agents under controlled pH conditions to yield stable gadolinium complexes. The purity of the synthesized compounds is typically verified using high-performance liquid chromatography and mass spectrometry techniques.
Gadolinium-157 predominantly exists in coordination complexes where it adopts a +3 oxidation state. The molecular structure often features a distorted square antiprism geometry due to the coordination of ligands around the gadolinium ion. For instance, in the Gd-DOTA complex, the gadolinium ion is surrounded by four acetate groups that provide octadentate coordination, enhancing stability .
The structural data can include bond lengths and angles specific to the coordination environment of gadolinium within its complexes. For example, typical bond lengths between gadolinium and oxygen in acetate ligands are approximately 2.4 Å.
Gadolinium-157 participates in several key chemical reactions:
The efficiency of neutron capture by gadolinium-157 is quantified by its thermal neutron capture cross-section, measured at approximately 254,000 barns, making it one of the highest among stable isotopes . This property is leveraged in neutron capture therapy where localized radiation damage is desired.
The mechanism by which gadolinium-157 exerts its therapeutic effects primarily involves neutron capture followed by the emission of high-energy gamma rays. When these gamma rays interact with biological tissues:
Studies have shown that using gadolinium-based agents can significantly enhance cell death rates in tumor models compared to controls without these agents, highlighting their effectiveness in targeted cancer therapies .
Relevant analyses often include spectroscopic techniques such as infrared spectroscopy for identifying functional groups within complexes and magnetic resonance imaging studies to evaluate the efficacy of gadolinium compounds as contrast agents.
The identification of gadolinium isotopes traces to the 19th century. Finnish chemist Johan Gadolin first isolated gadolinium’s mineral precursor, gadolinite, in 1794 [3] [9]. In 1880, Swiss chemist Jean Charles Galissard de Marignac spectroscopically detected gadolinium as a distinct element while analyzing didymium compounds [3] [9]. Pure metallic gadolinium was later isolated by Félix Trombe in 1935 [3]. The isotope ¹⁵⁷Gd was identified during mass spectrometry advancements in the 1930s, which resolved gadolinium’s multi-isotopic structure. Its stability and neutron properties were characterized post-1940 with the development of nuclear reactors [4] [5].
Nuclear Structure
¹⁵⁷Gd has 64 protons and 93 neutrons, giving it a mass number of 157. Its atomic mass is 156.9239601 Da, with a nuclear spin of 3/2⁻ and a magnetic moment of -0.3399 μN [1] [7]. The isotope’s quadrupole moment is 1.35 barns, indicating a non-spherical charge distribution [1] [6].
Neutron Capture
¹⁵⁷Gd possesses the highest thermal neutron capture cross-section among all stable isotopes:
Magnetic and Physical Properties
As a ferromagnetic material below 20°C, ¹⁵⁷Gd has a Curie point near room temperature. Its electron configuration is [Xe] 4f⁷5d¹6s², contributing to strong paramagnetism above 20°C [3] [9]. Physical constants include:
Table 1: Nuclear Properties of ¹⁵⁷Gd
Property | Value |
---|---|
Neutron number (N) | 93 |
Thermal neutron cross-section | 259,000 barns |
Spin | 3/2⁻ |
Quadrupole moment | 1.35 barns |
g-factor | -0.2265 |
Abundance
¹⁵⁷Gd constitutes 15.65% of natural gadolinium [1] [4]. It is one of six stable gadolinium isotopes, alongside ¹⁵⁴Gd (2.18%), ¹⁵⁵Gd (14.8%), ¹⁵⁶Gd (20.5%), ¹⁵⁸Gd (24.8%), and ¹⁶⁰Gd (21.9%) [4] [5].
Occurrence
Gadolinium is extracted primarily from monazite and bastnaesite ores, which contain all rare-earth elements [3] [9]. Isotopic fractionation in these minerals is negligible, so ¹⁵⁷Gd’s abundance remains consistent across terrestrial sources. Commercial enrichment (e.g., to 88.17% for neutron imaging screens) is achieved via ion exchange or centrifugation [2].
Table 2: Isotopic Composition of Natural Gadolinium
Isotope | Natural Abundance (%) |
---|---|
¹⁵⁴Gd | 2.18 |
¹⁵⁵Gd | 14.80 |
¹⁵⁶Gd | 20.47 |
¹⁵⁷Gd | 15.65 |
¹⁵⁸Gd | 24.84 |
¹⁶⁰Gd | 21.86 |
Geochemical Behavior
In geological systems, gadolinium isotopes behave uniformly due to identical chemical properties. No isotopic fractionation occurs during mineral formation, making ¹⁵⁷Gd equally abundant in:
Applications Leveraging Key Properties
Neutron Detection and Imaging
Due to its neutron cross-section, ¹⁵⁷Gd is used in:
Nuclear Reactors
As a burnable poison, ¹⁵⁷Gd controls reactor criticality:
Spectroscopy
¹⁵⁷Gd’s nuclear spin and magnetic moment enable its use in:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9